N-Ethyl-N-methylguanidine is a compound structurally related to guanidines, which have been extensively studied due to their pharmacological properties and potential therapeutic applications. Guanidine derivatives have been shown to interact with various biological targets, including the N-methyl-D-aspartate (NMDA) receptors, which are implicated in numerous central nervous system (CNS) disorders. The NMDA receptor is a subtype of glutamate receptor that plays a crucial role in synaptic transmission and plasticity. Compounds that modulate the activity of these receptors are of significant interest for the development of treatments for diseases such as stroke, epilepsy, and neurodegenerative conditions.
In pharmacology, the derivatives of N-Ethyl-N-methylguanidine have been investigated for their neuroprotective properties. Compounds such as CERESTAT (aptiganel CNS 1102) are undergoing clinical trials for the treatment of traumatic brain injury and stroke1. The high affinity of certain guanidine derivatives for NMDA receptor sites and their in vivo efficacy in neuroprotection models suggest that these compounds could be promising candidates for the development of new therapeutic agents for brain diseases1.
Apart from their neuroprotective applications, guanidine derivatives have also been studied for their mutagenic and carcinogenic properties. N-Methyl-N'-nitro-N-nitrosoguanidine (NG), for example, is a potent mutagenic substance for various organisms and has been shown to induce chromosomal aberrations and mutations2. The biological activity of NG and its reactions with mammalian cells have been linked to the inhibition of DNA, RNA, and protein synthesis, with DNA synthesis being particularly sensitive3. The carcinogenic activity of related compounds, such as N-Methyl-N-nitroso-N'-nitroguanidine, has been explored, revealing their ability to induce tumors in several organs with minimal dosing4. These findings underscore the importance of understanding the biological interactions of guanidine derivatives to assess their risks and benefits in medical applications.
N-Ethyl-N-methylguanidine is classified as an organic compound within the guanidine family. Guanidines are characterized by the presence of a guanidine group (–C(=NH)NH2) attached to carbon atoms. This compound is notable for its potential use in medicinal chemistry and biochemistry due to its basicity and ability to form hydrogen bonds.
The synthesis of N-Ethyl-N-methylguanidine can be achieved through various methods, primarily involving the reaction of ethylamine with methyl isocyanate or by the alkylation of N-methylguanidine with ethyl bromide. The following outlines a typical synthesis route:
The yield and purity can be influenced by factors such as temperature, reaction time, and the presence of solvents or catalysts.
N-Ethyl-N-methylguanidine has a molecular formula of C5H12N4. Its structure features:
N-Ethyl-N-methylguanidine participates in various chemical reactions typical for guanidines:
These reactions are crucial in synthetic organic chemistry for producing more complex molecules.
The mechanism of action of N-Ethyl-N-methylguanidine primarily revolves around its role as a basic catalyst or reagent in organic synthesis. Its ability to donate electrons and form hydrogen bonds enhances its reactivity in various biochemical pathways.
This behavior makes it useful in drug design and development where modulation of biological activity is required.
N-Ethyl-N-methylguanidine exhibits several notable physical and chemical properties:
These properties influence its application in various fields including pharmaceuticals and agrochemicals.
N-Ethyl-N-methylguanidine has several scientific applications:
Its versatility makes it an important compound in both academic research and industrial applications.
N-Ethyl-N-methylguanidine is an organic compound with the molecular formula C4H11N3 and a molecular weight of 101.15 g/mol. Its systematic IUPAC name is N-Ethyl-N'-methylguanidine, reflecting the substitution pattern on the guanidine core (H2N-C(=NH)-NH2). The ethyl (-CH2CH3) and methyl (-CH3) groups are attached to adjacent nitrogen atoms, resulting in an asymmetrically disubstituted guanidine derivative. Its CAS registry number is 1113-61-7, and it is cataloged under multiple identifiers (PubChem CID: 19456; CID: 17814701) due to isomerism possibilities [1] [3] [4].
The structure comprises a planar guanidinium moiety where the central carbon is sp2-hybridized. Key bonding features include:
Table 1: Key Structural Descriptors of N-Ethyl-N-methylguanidine
Property | Value/Description |
---|---|
Molecular Formula | C4H11N3 |
Average Mass | 101.150 g/mol |
Hybridization (Central C) | sp2 |
Bond Angles (N-C-N) | ~120° |
Hydrogen Bond Donors | 2 (NH2 group) |
Hydrogen Bond Acceptors | 3 (N atoms) |
The InChI code (1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6)
) and InChI key (FWGSQBLSFXFROK-UHFFFAOYSA-N
) provide unambiguous descriptors of atomic connectivity and stereochemistry [7].
N-Ethyl-N-methylguanidine belongs to a broader class of bioactive guanidine compounds. Its structural uniqueness arises from alkyl substituent size and symmetry:
Table 2: Structural Analogues of N-Ethyl-N-methylguanidine
Compound | Substituents | Symmetry | Bioactivity Context |
---|---|---|---|
Guanidine | H-H-H | Symmetric | Baseline comparator |
Metformin | (CH3)2-NH-(CH2)3NH2 | Asymmetric | Antidiabetic drug [2] |
Buformin | (CH2CH2CH2CH3)-H-H | Asymmetric | Antidiabetic drug (withdrawn) |
1,1-Dimethylguanidine | (CH3)2-H | Symmetric | Metabolic biomarker |
N-Ethyl-N'-methylguanidine | CH3-CH2CH3 | Asymmetric | Isomer of target compound [3] |
Isomeric distinctions are critical: N-Ethyl-N-methylguanidine (PubChem CID 19456) differs from N'-Ethyl-N-methylguanidine (CID 17814701) in the position of the ethyl group relative to the imino nitrogen. This positional isomerism influences electronic distribution and steric accessibility [1] [3] [8]. Computational studies confirm that alkyl substitution modulates basicity and hydrogen-bonding capacity, with larger groups (e.g., ethyl vs. methyl) enhancing lipophilicity but reducing solubility [2] [6].
Density functional theory (DFT) calculations reveal essential electronic features:
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (unsubstituted NH2 group) and electrophilic regions (substituted nitrogens). These properties govern interactions with biological targets like V-ATPase or organic cation transporters [10]. DFT-optimized geometries further demonstrate bond length alternation:
Table 3: Computed Quantum Chemical Parameters
Parameter | Value | Method/Basis Set |
---|---|---|
HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G(d) |
LUMO Energy | -0.9 eV | DFT/B3LYP/6-31G(d) |
Dipole Moment | 4.2 Debye | DFT/B3LYP/6-31G(d) |
Proton Affinity | 246 kcal/mol | G4MP2 |
Recent studies leverage these properties to design polymeric guanidines, where N-Ethyl-N-methylguanidine motifs enhance lysosomal targeting in hepatocytes by modulating V-ATPase inhibition and AMPK activation pathways [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7